N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide
Description
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to a 4-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-18(28-20(22-13)15-5-9-17(27-2)10-6-15)11-12-21-19(24)14-3-7-16(8-4-14)23(25)26/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNLPGDUSQYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the nitrobenzamide moiety is attached through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison with Thiazole Derivatives
Substituent Variations on the Thiazole Ring
- Compound 10ca (N-[2-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide): Shares the 4-methoxyphenyl-thiazole backbone but lacks the ethyl linker and nitro group. Instead, it features a benzamide group directly attached to the thiazole and a 4-oxo substituent.
- 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide : Contains a benzamide group but substitutes the ethyl linker with a direct thiazole-benzamide bond. The 4-methylphenyl and phenyl groups on the thiazole introduce steric bulk, which may reduce conformational flexibility compared to the target compound’s ethyl-linked nitrobenzamide .
Functional Group Modifications
- N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides: Feature a nitrobenzamide group similar to the target compound but incorporate a benzo[d]thiazole ring instead of a 1,3-thiazole.
Physicochemical Properties
- Electronic Effects : The 4-nitro group in the target compound is a strong electron-withdrawing substituent, contrasting with methoxy or hydroxy groups in analogs like 4ca (C=O at 1663–1682 cm⁻¹ in IR) . This difference may reduce electron density on the benzamide, affecting hydrogen bonding and solubility.
- Spectroscopic Signatures :
- IR : The nitro group in the target compound would exhibit strong asymmetric and symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹, absent in methoxy-substituted analogs .
- NMR : The ethyl linker’s protons (δ ~2.5–3.5 ppm) and nitro group’s deshielding effect on aromatic protons (δ ~8.0–8.5 ppm) distinguish the target compound from analogs with direct thiazole-benzamide bonds .
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and research findings related to its biological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O3S
- Molecular Weight : 442.6 g/mol
The compound features a thiazole ring, a methoxyphenyl group, and a nitrobenzamide structure, which contribute to its unique biological properties.
Target Enzymes and Receptors
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Cathepsin S Inhibition :
- This compound selectively inhibits Cathepsin S, an enzyme crucial for protein degradation and antigen presentation. By inhibiting this enzyme, the compound affects immune responses by modulating the processing of major histocompatibility complex class II (MHC-II) molecules.
-
PPARα Antagonism :
- This compound also antagonizes the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. This action may lead to alterations in lipid profiles and inflammatory responses.
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor cell growth by inducing apoptosis or disrupting metabolic pathways . The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.
Study on Antitumor Activity
A recent study evaluated the effects of thiazole-based compounds on E-ras 20 tumorigenic cells. The findings indicated that certain derivatives exhibited significant growth inhibition through mechanisms involving metabolic disruption and apoptosis induction . Although this study did not focus directly on this compound, it underscores the therapeutic potential of thiazole derivatives in cancer treatment.
Inhibition of Glycolysis
Another relevant study highlighted how thiazole derivatives could inhibit glycolytic enzymes in cancer cells, leading to reduced energy production and increased cell death rates. This mechanism was associated with covalent binding to key enzymes involved in glycolysis .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Cathepsin S inhibition; PPARα antagonism | Potential anticancer and antimicrobial |
| Thiazole Derivative A | Glycolysis inhibition | Antitumor activity |
| Thiazole Derivative B | Enzyme inhibition | Antimicrobial properties |
This table illustrates how this compound compares with other thiazole derivatives regarding their mechanisms and biological activities.
Q & A
Q. How can lead optimization improve this compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug Design : Introduce acetyl-protected amines to enhance oral bioavailability (tested in rat models: AUC increased from 120 to 450 ng·h/mL) .
- Metabolic Stability : Modify the nitro group to a trifluoromethyl substituent, reducing CYP450-mediated clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
